Fmoc-N-amido-PEG8-acid Fmoc-N-amido-PEG8-acid Fmoc-N-amido-PEG8-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 756526-02-0
VCID: VC0528271
InChI: InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C34H49NO12
Molecular Weight: 663.76

Fmoc-N-amido-PEG8-acid

CAS No.: 756526-02-0

Cat. No.: VC0528271

Molecular Formula: C34H49NO12

Molecular Weight: 663.76

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-N-amido-PEG8-acid - 756526-02-0

Specification

CAS No. 756526-02-0
Molecular Formula C34H49NO12
Molecular Weight 663.76
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37)
Standard InChI Key VYXGUCLTEWCVRY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Fmoc-N-amido-PEG8-acid is characterized by its discrete PEG structure with precisely eight ethylene glycol units, distinguishing it from polydisperse PEG compounds. The molecular formula is C34H49NO12 with a molecular weight of approximately 663.75-663.8 g/mol . The compound consists of an Fmoc protecting group attached to a PEG chain terminated with a carboxylic acid functional group.

This compound appears as a pale yellow or colorless oily substance at room temperature . Its chemical identification can be represented through various formats including SMILES notation (c1ccc2c(c1)-c3ccccc3C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O) and the standardized InChIKey VYXGUCLTEWCVRY-UHFFFAOYSA-N .

The comprehensive physical and chemical properties of Fmoc-N-amido-PEG8-acid are summarized in the following table:

PropertyValue
Molecular FormulaC34H49NO12
Molecular Weight663.75 g/mol (single compound)
CAS Number756526-02-0
Physical AppearancePale yellow or colorless oily substance
Spacer Length28 atoms, 32.2 Å
Purity>98%
Functional GroupsFmoc-protected amine and carboxylic acid

The discrete PEG chain provides a defined length of 32.2 Å, which is valuable for applications requiring precise spatial control between functional groups . This defined length contrasts with the polydispersity commonly found in traditional PEG polymers.

Applications in Peptide Chemistry

Fmoc-N-amido-PEG8-acid serves multiple critical functions in peptide synthesis and modification. This versatile compound can be employed in both solid-phase and solution-phase synthetic processes, making it adaptable to various experimental conditions and research requirements .

Peptide Chain Modification

The primary application of Fmoc-N-amido-PEG8-acid is in peptide chain modification, where it can be strategically incorporated at different positions:

  • N-terminal Modification: The compound can be added to the N-terminus of a growing peptide chain using standard Fmoc chemistry protocols, providing a flexible linker with enhanced solubility properties .

  • Side-chain Functionalization: It can be conjugated to primary-amine-functionalized side chains of amino acids such as lysine, enabling site-specific modification of peptides .

  • Internal Spacer: The PEG8 linker can be inserted between two amino acid sequences to create a flexible spacer between distinct functional peptides, allowing for the construction of multi-domain peptides with optimized spatial relationships .

Overcoming Steric Hindrance

A significant advantage of Fmoc-N-amido-PEG8-acid is its ability to alleviate steric hindrance in complex molecular constructs. The extended PEG chain provides critical spacing between functional groups that might otherwise interfere with each other, enhancing reaction efficiency in challenging synthetic scenarios . This property is particularly valuable when working with bulky groups or densely functionalized peptides.

Solubility Enhancement

When conjugated to peptides, the PEG8 spacer significantly enhances water solubility while maintaining compatibility with organic solvents . This dual solubility profile is particularly advantageous for biological applications, where aqueous compatibility is essential, but organic solvent solubility may be needed during synthetic procedures.

Functionalization and Reactivity

Fmoc-N-amido-PEG8-acid features dual reactive functionalities that enable sequential and controlled modifications in complex synthetic schemes:

Fmoc-Protected Amine Terminus

The Fmoc protecting group on the amine terminus can be selectively removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) . This deprotection step reveals a free primary amine that becomes available for subsequent conjugation reactions, allowing for controlled sequential synthesis .

Carboxylic Acid Terminus

The terminal carboxylic acid group readily reacts with primary amines in the presence of appropriate activating agents to form stable amide bonds . Common activators include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

This carboxylic acid functionality provides a convenient handle for conjugation to amino-functionalized biomolecules, surfaces, or synthetic constructs .

Solubility and Physical Characteristics

Fmoc-N-amido-PEG8-acid possesses amphiphilic properties due to the combination of the hydrophobic Fmoc group and the hydrophilic PEG chain. This distinctive character confers unique solubility properties that are advantageous in various applications:

Solvent TypeCompatibility
Organic SolventsSoluble in methylene chloride, acetonitrile, DMAC, and DMSO
Aqueous MediaEnhanced water solubility for conjugated constructs

The amphiphilic nature of the compound is particularly valuable in bioconjugation applications, as it allows constructs to maintain solubility across a range of solvent conditions . When incorporated into peptides, it can enhance aqueous solubility while preserving organic solvent compatibility, facilitating both synthesis and subsequent biological applications.

ParameterRecommendation
Storage Temperature-20°C
Pre-use PreparationAllow to come to room temperature before opening
Moisture ExposureLimit exposure to moisture; restore under inert atmosphere
Stock SolutionsCan be prepared with dry solvent and kept for several days (freeze when not in use)
Shipping ConditionsAmbient temperature

The compound is described as hygroscopic, readily absorbing moisture from the air . This property necessitates careful handling to maintain purity and reactivity, particularly when working with the solid form of the compound. For long-term storage, sealed containers under inert gas are recommended to prevent degradation from atmospheric moisture .

Comparisons with Related Compounds

Fmoc-N-amido-PEG8-acid belongs to a family of PEG-based linkers with varying chain lengths. A notable related compound is Fmoc-N-amido-dPEG®4-acid, which features a shorter PEG chain with only 16 atoms compared to the 28 atoms in PEG8 .

This comparison highlights how chain length affects properties and applications:

FeatureFmoc-N-amido-PEG8-acidFmoc-N-amido-PEG4-acid
Atoms in Spacer28 atoms16 atoms
Length32.2 ÅShorter (not specified)
Water SolubilityHigherRelatively lower
FlexibilityGreaterLess
ApplicationsOptimal for situations requiring longer spacersSuitable when shorter linking distances are preferred

The selection between these analogs depends on specific application requirements, including desired distance between functional groups, solubility needs, and steric considerations. Both compounds employ the same core Fmoc chemistry for protecting group manipulation .

Recent Research and Developments

While the search results don't specifically mention cutting-edge research applications, the commercial availability from multiple suppliers with detailed technical specifications suggests ongoing relevance in current research. The compound likely contributes significantly to:

  • Development of peptide-based therapeutics where PEGylation improves pharmacokinetic properties

  • Creation of bioconjugates for targeted drug delivery systems

  • Design of peptide-based imaging agents with optimized biodistribution

  • Construction of synthetic biomaterials with controlled architecture

  • Development of peptide-based biosensors and diagnostic tools

The continued commercial production of this compound indicates its importance in contemporary biomedical and chemical research landscapes.

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